An In-depth Technical Guide to the Structure and Application of Boc-Cys(tBu)-OH
An In-depth Technical Guide to the Structure and Application of Boc-Cys(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine, commonly referred to as Boc-Cys(tBu)-OH. This protected amino acid is a critical building block in peptide synthesis, particularly in the context of drug discovery and development where precise control over peptide structure is paramount. This document details its chemical structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS).
Core Structure and Protecting Group Strategy
Boc-Cys(tBu)-OH is a derivative of the naturally occurring amino acid L-cysteine, modified with two key protecting groups: the tert-Butoxycarbonyl (Boc) group and the tert-Butyl (tBu) group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.
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L-Cysteine Backbone: The fundamental structure is that of L-cysteine, which possesses a primary amine, a carboxylic acid, and a thiol (-SH) group on its side chain. The thiol group is highly reactive and susceptible to oxidation, which can lead to the formation of disulfide bridges.
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Boc (tert-Butoxycarbonyl) Group: This group is attached to the α-amino group of the cysteine. The Boc group is labile under acidic conditions and serves as a temporary protecting group for the amine terminus. It is typically removed with acids like trifluoroacetic acid (TFA) during the iterative cycles of solid-phase peptide synthesis.
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tBu (tert-Butyl) Group: The tert-Butyl group is attached to the sulfur atom of the cysteine side chain. This protection is crucial to prevent the thiol group from undergoing oxidation or participating in undesired side reactions during peptide synthesis. The S-tBu group is also acid-labile but requires stronger acidic conditions for removal than the N-Boc group, allowing for selective deprotection strategies.
The strategic use of these two protecting groups with different acid lability allows for the controlled and sequential assembly of amino acids into a peptide chain.
Below is a diagram illustrating the chemical structure of Boc-Cys(tBu)-OH.
Caption: Chemical structure of Boc-Cys(tBu)-OH.
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₂H₂₃NO₄S | |
| Molecular Weight | 277.38 g/mol | [1] |
| CAS Number | 56976-06-8 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 117-119 °C | Data for Boc-Cys(StBu)-OH |
| 76-79 °C | Data for Boc-Cys-OH[2] | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Optical Rotation | [α]20/D -153±3°, c = 2% in methanol | Data for Boc-Cys(StBu)-OH |
| [α]20/D +27.5°, c = 1 in ethanol | Data for Boc-Cys(Trt)-OH | |
| [α]25/D +8.0 - +11.0°, c=1 in ethanol | Data for Boc-Cys-OH |
Experimental Protocols
Synthesis of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine
A general protocol for the synthesis of Boc-protected amino acids can be adapted for the preparation of Boc-Cys(tBu)-OH. This typically involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amino group, followed by the protection of the thiol group. A representative procedure is outlined below.
Materials:
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L-cysteine
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium bicarbonate (NaHCO₃) or other suitable base
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tert-Butyl alcohol
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A suitable solvent system (e.g., dioxane/water or THF/water)
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Acid for workup (e.g., citric acid or HCl)
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Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
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N-Boc Protection:
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Dissolve L-cysteine in an aqueous solution of sodium bicarbonate.
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Add a solution of di-tert-butyl dicarbonate in a suitable organic solvent (e.g., dioxane or THF) to the cysteine solution while stirring vigorously at room temperature.
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Continue stirring for several hours or overnight until the reaction is complete (monitored by TLC).
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Acidify the reaction mixture to a pH of approximately 3 with a suitable acid (e.g., 1M citric acid).
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Extract the product, Boc-Cys-OH, with an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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S-tBu Protection:
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The resulting Boc-Cys-OH is then reacted with a source of the tert-butyl group. This can be achieved through various methods, one of which involves reaction with isobutylene in the presence of an acid catalyst.
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Alternatively, a more direct one-pot synthesis may be employed where S-tert-butyl-L-cysteine is used as the starting material for the N-Boc protection step.
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Note: The synthesis of specifically S-tert-butylated cysteine derivatives can be complex and may involve multiple steps with careful control of reaction conditions to avoid side products. The protocol provided is a general guideline and may require optimization.
Incorporation of Boc-Cys(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
Boc-Cys(tBu)-OH is a key reagent in Boc-chemistry-based solid-phase peptide synthesis. The following is a generalized workflow for the incorporation of a Boc-Cys(tBu)-OH residue into a growing peptide chain on a solid support.
Materials:
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Resin (e.g., Merrifield or PAM resin) pre-loaded with the first amino acid.
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Boc-Cys(tBu)-OH
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Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
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Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM
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Coupling reagents: e.g., Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or HBTU/HATU.
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Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
SPPS Cycle for incorporating Boc-Cys(tBu)-OH:
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Resin Swelling: The resin is swollen in an appropriate solvent like DCM or DMF.
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Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with 50% TFA in DCM.
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Washing: The resin is thoroughly washed with DCM and then DMF to remove excess TFA and the cleaved Boc group.
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Neutralization: The protonated N-terminal amine is neutralized with a solution of 10% DIEA in DCM.
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Washing: The resin is washed with DCM and DMF to remove excess base.
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Coupling:
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Boc-Cys(tBu)-OH is pre-activated with coupling reagents (e.g., DCC/HOBt) in DMF.
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The activated amino acid solution is added to the resin.
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The coupling reaction is allowed to proceed for a specified time (typically 1-2 hours) with agitation.
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Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
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Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
The following diagram illustrates the general workflow of incorporating Boc-Cys(tBu)-OH in a Boc-SPPS cycle.
Caption: Boc-SPPS cycle for incorporation of Boc-Cys(tBu)-OH.
Conclusion
Boc-Cys(tBu)-OH is an indispensable tool in the arsenal of peptide chemists. Its dual-protection strategy enables the specific and controlled incorporation of cysteine residues into synthetic peptides, preventing undesirable side reactions and ensuring the integrity of the final product. A thorough understanding of its structure, properties, and the experimental protocols for its use is fundamental for researchers and professionals engaged in the synthesis of complex peptides for therapeutic and research applications.
